![molecular formula C9H14ClFN2 B1379223 N-(3-aminopropyl)-3-fluoroaniline hydrochloride CAS No. 1461705-46-3](/img/structure/B1379223.png)
N-(3-aminopropyl)-3-fluoroaniline hydrochloride
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Overview
Description
“N-(3-Aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another method involves the surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride .Molecular Structure Analysis
The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H15ClN2O . The InChI string isInChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H
. Chemical Reactions Analysis
The primary amine groups in “N-(3-Aminopropyl)methacrylamide hydrochloride” can be used for post-polymerization modification . The compound can also be used in the preparation of microgels functionalized with primary amines .Physical And Chemical Properties Analysis
The molecular weight of “N-(3-Aminopropyl)methacrylamide hydrochloride” is 178.66 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as fluoroquinolones, have been extensively researched for their potent antibacterial properties. The introduction of fluorine atoms into pharmaceuticals can significantly alter their biological activity, leading to enhanced efficacy and stability. For example, fluoroquinolones represent a class of antibacterial agents derived from nalidixic acid, demonstrating broad-spectrum activity against various pathogens. The incorporation of fluorine into these molecules has been a key factor in their success as therapeutic agents (Adilson D da Silva et al., 2003).
Fluorophores in Molecular Imaging
Fluorophores, which may include fluoroaniline derivatives, play a critical role in molecular imaging, particularly in cancer diagnosis. The fluorescence properties of these compounds enable real-time detection of cancerous cells using non-invasive techniques. Although some fluorophores exhibit toxicity, the concentrations used in imaging are generally well below toxic levels, making them safe for clinical applications (Raphael E. Alford et al., 2009).
Radioactive Fluorinated Compounds in PET Imaging
Radioactive fluorinated compounds, such as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid, are utilized in positron emission tomography (PET) for diagnosing recurrent prostate carcinoma. These compounds, owing to their fluorine content, offer high sensitivity and specificity in imaging applications, assisting in the non-invasive diagnosis and monitoring of cancer recurrence (Jingyun Ren et al., 2016).
Fluorine in Protein Design
The unique physicochemical properties of fluorine have been exploited in protein design to enhance stability and biological activity. Highly fluorinated analogs of amino acids, when incorporated into proteins, can significantly improve their resistance to chemical and thermal denaturation while maintaining their functional integrity. This approach has broad implications for developing proteins with novel properties and enhanced performance (B. Buer & E. Marsh, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(3-fluorophenyl)propane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7,12H,2,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSYRZKKFVRWEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461705-46-3 |
Source
|
Record name | N-(3-aminopropyl)-3-fluoroaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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